6-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one
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Overview
Description
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is a chemical compound characterized by a spirocyclic structure, where an indene and a piperidine ring are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzyl halides and alkenes.
Spirocyclization: The key step involves the formation of the spirocyclic structure. This can be achieved by reacting the indene derivative with a piperidine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Chlorination: The final step involves the introduction of the chlorine atom at the 6-position of the spirocyclic compound. This can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups at the 6-position.
Scientific Research Applications
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving spirocyclic compounds.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in the ring systems involved.
6-Chlorospiro[quinoline-2(1H),3’(2’H)-[1H]indole]-2’,4(3H)-dione: Another spirocyclic compound with different heterocyclic rings.
Uniqueness
6-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene and a piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chlorospiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C13H14ClNO/c14-10-2-1-9-8-13(3-5-15-6-4-13)12(16)11(9)7-10/h1-2,7,15H,3-6,8H2 |
InChI Key |
DFIBCWSUJNGIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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